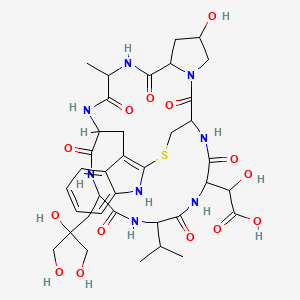
Phallisacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phallisacin is a member of the phallotoxin family, a group of bicyclic heptapeptides isolated from the death cap mushroom (Amanita phalloides) . These compounds are known for their toxic properties, particularly their ability to bind to actin and prevent its depolymerization, which can poison cells . This compound, along with other phallotoxins, is not absorbed through the gut, which limits its contribution to the overall toxicity of the death cap mushroom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phallisacin involves complex peptide synthesis techniques due to its bicyclic heptapeptide structure. The process typically includes the formation of peptide bonds between the seven amino acids and the creation of the bicyclic structure through crosslinking by tryptathionine between specific residues .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature and the complexity of its synthesis. it can be isolated from the death cap mushroom using advanced chromatographic techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Chemical Reactions Analysis
Types of Reactions: Phallisacin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of reduced peptide structures .
Scientific Research Applications
Phallisacin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound for studying the reactivity and bioactivity of phallotoxins . In biology, this compound is used to study the interactions between toxins and cellular components, such as actin . In medicine, it serves as a tool for understanding the mechanisms of toxin-induced cell damage and for developing potential antidotes .
Mechanism of Action
Phallisacin exerts its toxic effects by binding to actin, a crucial protein in the cytoskeleton of cells. This binding prevents the depolymerization of actin filaments, leading to the stabilization of the cytoskeleton and disruption of cellular functions . The molecular targets of this compound include the interface between F-actin subunits, where it locks adjacent subunits together .
Comparison with Similar Compounds
Phallisacin is one of several phallotoxins, which include phalloidin, prophalloin, phalloin, phallisin, phallacidin, and phallacin . These compounds share a similar bicyclic heptapeptide structure but differ in their specific amino acid sequences and reactivity. This compound is unique due to its specific peptide sequence and its high reactivity compared to other phallotoxins .
Properties
CAS No. |
58286-46-7 |
|---|---|
Molecular Formula |
C37H50N8O14S |
Molecular Weight |
862.9 g/mol |
IUPAC Name |
2-[28-[2,3-dihydroxy-2-(hydroxymethyl)propyl]-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C37H50N8O14S/c1-15(2)25-32(54)44-26(27(49)36(57)58)33(55)41-23-12-60-34-19(18-6-4-5-7-20(18)42-34)9-21(29(51)40-22(30(52)43-25)10-37(59,13-46)14-47)39-28(50)16(3)38-31(53)24-8-17(48)11-45(24)35(23)56/h4-7,15-17,21-27,42,46-49,59H,8-14H2,1-3H3,(H,38,53)(H,39,50)(H,40,51)(H,41,55)(H,43,52)(H,44,54)(H,57,58) |
InChI Key |
CUMAQJMTVOVGKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(CO)(CO)O)C(C)C)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)

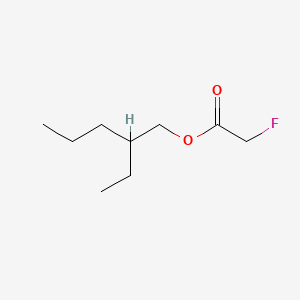
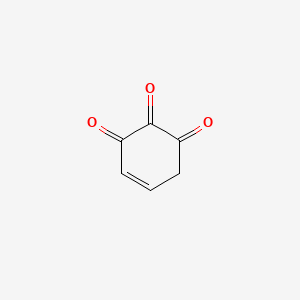
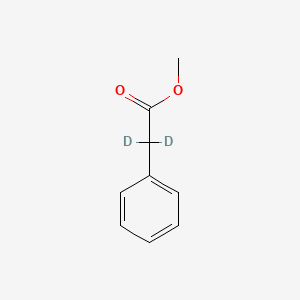
![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)


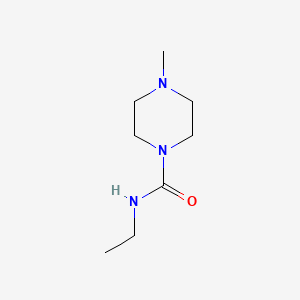

![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)

